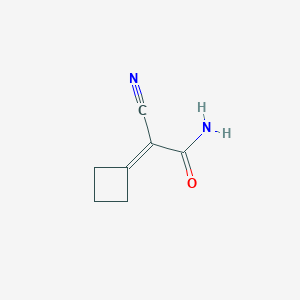

2-Cyano-2-cyclobutylideneacetamide

Description

Contextual Framework within Substituted Cyanoacetamides Chemistry

Substituted cyanoacetamides are a class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of heterocyclic compounds. lookchem.com The core structure, featuring a cyano group and an acetamide (B32628) group attached to the same carbon, provides multiple reactive sites. These compounds can act as precursors to various five- and six-membered heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. lookchem.com The reactivity of the cyano and carbonyl groups, coupled with the potential for reactions at the methylene (B1212753) group, makes them valuable synthons in multicomponent reactions, leading to the efficient construction of complex molecular architectures. lookchem.com

Significance of Methylene-Activated Nitriles in Modern Synthetic Methodologies

Methylene-activated nitriles, a broader class to which 2-cyano-2-cyclobutylideneacetamide belongs, are characterized by a methylene group (CH₂) positioned between two electron-withdrawing groups, one of which is a nitrile (cyano group). This arrangement significantly increases the acidity of the methylene protons, facilitating the formation of a stabilized carbanion (enolate) even with mild bases. wikipedia.orglscollege.ac.in This enhanced reactivity is the cornerstone of their utility in a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. wikipedia.org The resulting α,β-unsaturated products are themselves versatile intermediates, capable of undergoing Michael additions and participating in various cycloaddition reactions. The ability to introduce diverse functionalities through these reactions underscores the importance of methylene-activated nitriles in the toolbox of modern synthetic chemists.

Overview of Research Trajectories for Alkylidene Cyanoacetamides

Research into alkylidene cyanoacetamides, including this compound, is driven by their potential applications in several areas. A significant focus is on their use as precursors for the synthesis of biologically active molecules. For instance, derivatives of 2-cyanoacrylamide have been investigated as inhibitors of enzymes such as transforming growth factor beta-activated kinase 1 (TAK1), which is implicated in inflammatory diseases and cancer.

Another major research avenue is the development of novel synthetic methodologies that leverage the unique reactivity of these compounds. This includes their use in multicomponent reactions to build complex heterocyclic libraries for drug discovery screening. Furthermore, investigations into the stereoselective synthesis of alkylidene cyanoacetamides and their subsequent diastereoselective reactions are ongoing, aiming to control the three-dimensional structure of the final products, a critical aspect in the development of new therapeutic agents. The exploration of their utility in the synthesis of functional materials, such as dyes and polymers, also represents an active area of research.

Structure

3D Structure

Properties

CAS No. |

113555-36-5 |

|---|---|

Molecular Formula |

C7H8N2O |

Molecular Weight |

136.15 g/mol |

IUPAC Name |

2-cyano-2-cyclobutylideneacetamide |

InChI |

InChI=1S/C7H8N2O/c8-4-6(7(9)10)5-2-1-3-5/h1-3H2,(H2,9,10) |

InChI Key |

NECOKWLSOAIFEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=C(C#N)C(=O)N)C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 2 Cyano 2 Cyclobutylideneacetamide

Direct Synthetic Approaches to 2-Cyano-2-cyclobutylideneacetamide

Direct synthetic methods for this compound focus on the one-step formation of the exocyclic double bond, which is the molecule's defining structural feature.

Condensation Reactions for Formation of the Cyclobutylidene Moiety

The most prominent and widely employed method for the synthesis of this compound is the Knoevenagel condensation. researchgate.netmychemblog.comthermofisher.com This reaction involves the base-catalyzed condensation of a carbonyl compound, in this case, cyclobutanone (B123998), with an active methylene (B1212753) compound, 2-cyanoacetamide (B1669375). researchgate.netmychemblog.com The active methylene group of 2-cyanoacetamide, positioned between the electron-withdrawing nitrile and amide groups, is readily deprotonated by a weak base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of cyclobutanone. Subsequent dehydration of the resulting β-hydroxy intermediate yields the desired α,β-unsaturated product, this compound. mychemblog.com

The choice of catalyst is crucial for the success of the Knoevenagel condensation. Weak bases are generally preferred to avoid the self-condensation of the ketone. researchgate.net Commonly used catalysts include primary and secondary amines such as piperidine (B6355638) and pyrrolidine, as well as their salts like piperidinium (B107235) acetate (B1210297). mychemblog.comthieme-connect.com Ammonium (B1175870) salts, for instance, ammonium acetate, are also frequently utilized. nih.gov

The reaction mechanism, when catalyzed by a primary or secondary amine, often proceeds through the formation of an iminium ion intermediate from the ketone, which is then attacked by the enolate of the active methylene compound. mychemblog.com

Table 1: Catalysts for Knoevenagel Condensation of Ketones with Active Methylene Compounds

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Yield (%) | Reference |

| Piperidine | Cyclobutanone | 2-Cyanoacetamide | Ethanol (B145695) | Reflux | Good | Inferred from thieme-connect.comthieme-connect.com |

| Ammonium Acetate | Cyclobutanone | 2-Cyanoacetamide | Toluene | Reflux (Dean-Stark) | Moderate to Good | Inferred from nih.govijpcbs.com |

| Diisopropylethylammonium acetate (DIPEAc) | Benzaldehyde | Ethyl Cyanoacetate (B8463686) | Hexane | 65-70 | 91 | bohrium.comscielo.org.mx |

| Gallium Chloride (GaCl₃) | Aromatic Aldehydes | Malononitrile/Ethyl Cyanoacetate | Solvent-free | Room Temp | High | researchgate.net |

| Imidazolium-based Ionic Liquids | Aldehydes/Ketones | Methylene Compounds | Solvent-free | Room Temp | Good to Excellent | aston.ac.uk |

Exploitation of Cycloaddition Pathways to Access the Core Structure

While direct cycloaddition reactions are a cornerstone for the synthesis of four-membered rings, their application to directly form the entire this compound structure in a single step is not well-documented. bohrium.com Cycloaddition strategies, such as [2+2] cycloadditions, are primarily employed to construct the cyclobutane (B1203170) ring itself. bohrium.com For instance, the reaction of an allene (B1206475) with an alkene can lead to a cyclobutane derivative. researchgate.net

A hypothetical, though less common, approach could involve a [2+2] cycloaddition between an appropriately substituted ketene, such as cyanoketene (which is highly reactive and challenging to handle), and cyclobutylideneamine. However, such a route is not established in the literature for this specific compound. A more plausible, albeit multi-step, strategy would involve the initial formation of the cyclobutane ring via a cycloaddition reaction, followed by functional group manipulation to introduce the cyanoacetamide moiety.

Precursor-Based Synthesis of this compound and Structural Analogs

The synthesis of this compound is intrinsically dependent on the availability and reactivity of its key precursors.

Utilization of Ethyl Cyanoacetate and Related Activated Methylene Precursors

Ethyl cyanoacetate is a widely used and commercially available active methylene compound that serves as a versatile precursor in organic synthesis. researchgate.net It can be readily converted to 2-cyanoacetamide by reaction with ammonia. This simple amidation provides the direct precursor needed for the Knoevenagel condensation with cyclobutanone.

Alternatively, ethyl cyanoacetate itself can be used in Knoevenagel condensations with cyclobutanone to produce ethyl 2-cyano-2-cyclobutylideneacetate. This related structural analog can then be converted to the target amide through subsequent amidation. The reactivity of the active methylene group in both ethyl cyanoacetate and 2-cyanoacetamide is enhanced by the presence of two electron-withdrawing groups (ester/amide and nitrile). mychemblog.com Malononitrile is another highly reactive methylene compound that can be used to create similar cyclobutylidene structures, such as 2-cyclobutylidenemalononitrile. orgsyn.orgorgsyn.orgnih.gov

Application of Cyclobutanone Derivatives in C=C Bond Formation

Cyclobutanone is the essential precursor that provides the four-membered ring and the carbonyl group for the Knoevenagel condensation. Its reactivity is typical of cyclic ketones, although ring strain can influence reaction rates. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack by the carbanion generated from the active methylene compound. The successful formation of the C=C bond in this compound is a direct consequence of this fundamental reactivity.

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly being applied to synthetic methodologies, including the Knoevenagel condensation, to develop more environmentally benign processes. For the synthesis of this compound and its analogs, several green approaches can be considered.

One significant advancement is the use of microwave-assisted synthesis. nih.govijpcbs.commdpi.comrsc.org Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. nih.gov For example, the Knoevenagel condensation of aldehydes with 2-cyanoacetamide has been successfully carried out using microwave conditions with ammonium acetate as a catalyst. nih.gov

The development of greener catalysts is another key area. This includes the use of solvent-free reaction conditions where the reactants are simply mixed, often with a solid-supported catalyst, or using water as a solvent. researchgate.net Ionic liquids have also emerged as promising "green" solvents and catalysts for Knoevenagel condensations, offering advantages such as low volatility and potential for recycling. aston.ac.uk The use of biodegradable catalysts, such as chitosan, has also been explored for Knoevenagel condensations. tandfonline.com

Table 2: Green Chemistry Approaches for Knoevenagel Condensation

| Green Approach | Catalyst/Solvent | Reaction Conditions | Advantages | Reference |

| Microwave-Assisted Synthesis | Ammonium Acetate | Microwave irradiation (e.g., 160 W, 40 s) | Reduced reaction time, high efficiency | nih.gov |

| Solvent-Free Reaction | Gallium Chloride (GaCl₃) | Grinding at room temperature | Simple work-up, high purity, mild conditions | researchgate.net |

| Ionic Liquids | Imidazolium-based | Room temperature | Recyclable, no additional catalyst needed | aston.ac.uk |

| Biodegradable Catalyst | Chitosan | Mild conditions | Environmentally benign, reusable catalyst | tandfonline.com |

Development of Solvent-Free Reaction Protocols

The synthesis of this compound via the Knoevenagel condensation of cyclobutanone and 2-cyanoacetamide can be achieved under solvent-free conditions, aligning with the principles of green chemistry. These methods often involve the grinding of reactants, sometimes with a catalytic amount of a substance, to promote the reaction without the need for a bulk solvent medium. This approach not only reduces environmental impact by minimizing solvent waste but can also lead to higher yields and shorter reaction times.

One such approach involves the use of a mortar and pestle to grind a mixture of cyclobutanone and 2-cyanoacetamide. The mechanical energy supplied during grinding can facilitate the necessary bond formations. To enhance the efficiency of this solvent-free protocol, a catalytic amount of a Lewis acid, such as gallium chloride, can be introduced. The reaction proceeds at room temperature, offering a mild and efficient route to the desired product. researchgate.net The work-up for such reactions is typically straightforward, often involving washing the solid product with water to remove any unreacted starting materials or catalyst, yielding a product of high purity. researchgate.net

Another environmentally benign, solvent-free approach utilizes ammonium bicarbonate as a catalyst. tue.nl In this method, cyclobutanone, 2-cyanoacetamide, and a catalytic amount of ammonium bicarbonate are mixed and heated. The thermal decomposition of ammonium bicarbonate can provide the necessary basic conditions to catalyze the condensation. This method avoids the use of traditional, often toxic, amine bases like piperidine. tue.nl

The development of these solvent-free protocols offers significant advantages in terms of operational simplicity, reduced environmental footprint, and often, improved reaction efficiency.

Catalytic Approaches for Enhanced Efficiency and Selectivity

A variety of catalytic systems have been explored to enhance the efficiency and selectivity of the Knoevenagel condensation for the synthesis of this compound. The choice of catalyst can significantly influence reaction rates, yields, and the conditions required.

Traditionally, weak organic bases such as piperidine have been employed to catalyze the Knoevenagel condensation. mdpi.comchemspider.com The reaction between cyclobutanone and 2-cyanoacetamide in the presence of a catalytic amount of piperidine, typically in a solvent like ethanol or methanol, proceeds to give this compound. While effective, concerns over the toxicity of piperidine have prompted the search for alternative catalysts. acs.org

More contemporary catalytic systems offer improved performance and greener profiles. For instance, diisopropylethylammonium acetate (DIPEAc) has been shown to be an effective catalyst for Knoevenagel condensations, providing excellent yields. researchgate.net Ionic liquids have also emerged as promising catalysts and reaction media. arkat-usa.org For example, dicationic ionic liquids have been designed as highly efficient solvents and catalysts for the Knoevenagel condensation, promoting the reaction under mild conditions. arkat-usa.org

In recent years, novel catalytic materials have been developed. Photo-activated carbon dots (CDs) derived from 5-hydroxymethylfurfural (B1680220) (HMF-CDs) have been used as photocatalysts for Knoevenagel condensations in aqueous media, offering a sustainable and eco-friendly approach that avoids acidic, basic, or high-temperature conditions. mdpi.com Metal-organic frameworks (MOFs) have also been investigated as heterogeneous catalysts, demonstrating high efficiency and reusability for the Knoevenagel condensation under mild conditions. acs.org Nitrided delaminated zeolites, such as nitrided ITQ-2, have also been shown to be highly active and recyclable catalysts for this transformation. rsc.org

The following table summarizes various catalytic approaches for the synthesis of α,β-unsaturated cyanoacetamides, which are analogous to the synthesis of this compound.

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

| Piperidine | 6-Nitroveratraldehyde, 2-Cyanoacetamide | Methanol | Reflux, 2h | 100% | mdpi.com |

| Diisopropylethylammonium acetate (DIPEAc) | Benzaldehyde, Ethyl cyanoacetate | Dichloromethane | Reflux | 91% | researchgate.net |

| Gallium Chloride | Aromatic aldehydes, Malononitrile/Ethyl cyanoacetate | Solvent-free | Room temp, grinding | High | researchgate.net |

| Photo-activated Carbon Dots (HMF-CDs) | Aromatic/Aliphatic aldehydes, Malononitrile/Ethyl cyanoacetate | Water | UV irradiation, 30 min | up to 93% | mdpi.com |

| Pyridine-2,3-dicarboxylate-based MOFs | Benzaldehyde, Ethyl cyanoacetate | Ethanol | 60 °C, 2h | 95-98% | acs.org |

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold possesses several reactive sites, including the amide nitrogen, the carbonyl center, the nitrile group, and the cyclobutylidene ring system, making it a versatile platform for the synthesis of a diverse range of derivatives.

Modifications at the Amide Nitrogen and Carbonyl Center

The amide functionality of this compound offers opportunities for various chemical modifications. The nitrogen atom of the primary amide can undergo N-alkylation to produce secondary amides. This can be achieved by reacting this compound with an alkyl halide in the presence of a base. More advanced catalytic methods, such as the use of palladium or cobalt complexes, can facilitate the N-alkylation of amides with alcohols, providing a greener alternative. rsc.orgnih.gov For example, a cobalt-nanoparticle-catalyzed reaction could be employed for the N-alkylation of this compound with various alcohols. nih.gov

The carbonyl group of the amide can also be a site for transformation. Hydrolysis of the amide, under acidic or basic conditions, would lead to the corresponding carboxylic acid, 2-cyano-2-cyclobutylidenecarboxylic acid. This transformation, however, might also affect the nitrile group, potentially leading to the dicarboxylic acid depending on the reaction conditions. Conversely, reduction of the amide carbonyl group is another potential modification. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the amide and the nitrile group.

Transformations Involving the Nitrile Group

The nitrile group in this compound is a key functional handle that can be converted into other important chemical moieties.

One of the most common transformations of a nitrile group is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically with heating. masterorganicchemistry.com For this compound, this would yield cyclobutylidene(carboxy)acetamide. Care must be taken, as harsh conditions could also hydrolyze the amide functionality.

Another important transformation is the reduction of the nitrile group. Catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂) can reduce the nitrile to a primary amine, yielding (aminomethyl)cyclobutylideneacetamide. nih.gov Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can also be used for this purpose, although this reagent would also reduce the amide carbonyl.

The nitrile group can also participate in cycloaddition reactions. For instance, in the Gewald reaction, a ketone or aldehyde reacts with a compound containing an active methylene group and elemental sulfur in the presence of a base to form a 2-aminothiophene. researchgate.netnih.gov While this typically involves the α-carbon of the nitrile, it highlights the reactivity of the cyanoacetamide moiety.

Functionalization of the Cyclobutylidene Ring System

The carbon-carbon double bond of the cyclobutylidene ring in this compound is an electron-deficient system due to the presence of the two electron-withdrawing groups (cyano and amide). This electronic nature dictates its reactivity towards various reagents.

A key reaction for such an electron-deficient alkene is the Michael addition, or conjugate addition, of nucleophiles. masterorganicchemistry.com A wide range of soft nucleophiles, such as amines, thiols, and enolates, can add to the β-carbon of the double bond, leading to the formation of a new carbon-nucleophile bond and functionalization of the cyclobutane ring.

The electron-deficient double bond can also undergo oxidation reactions. Epoxidation can be achieved using various reagents. For example, a manganese complex has been shown to be an efficient catalyst for the epoxidation of electron-deficient olefins using peracetic acid as the oxidant. organic-chemistry.orgnih.gov Organocatalytic methods for the enantioselective epoxidation of electron-deficient alkenes have also been developed. nih.gov This would lead to the formation of a spiro-epoxide derivative of the cyclobutane ring.

Furthermore, dihydroxylation of the double bond can lead to the corresponding vicinal diol. This can be accomplished using reagents like osmium tetroxide or potassium permanganate. More sustainable methods, such as manganese-catalyzed cis-dihydroxylation with hydrogen peroxide, have been developed for electron-deficient alkenes. rsc.org Depending on the reagents and conditions, both syn- and anti-dihydroxylation can be achieved. organic-chemistry.org

Elucidation of Reaction Mechanisms and Mechanistic Pathways of 2 Cyano 2 Cyclobutylideneacetamide

Mechanistic Studies of 2-Cyano-2-cyclobutylideneacetamide Formation

The primary synthetic route to this compound is the Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of a carbonyl compound, in this case, cyclobutanone (B123998), with an active methylene (B1212753) compound, 2-cyanoacetamide (B1669375), typically catalyzed by a weak base. wikipedia.org

Detailed Electron-Pushing Formalism Analysis

The mechanism of the Knoevenagel condensation for the formation of this compound proceeds through several distinct steps, catalyzed by a weak base such as piperidine (B6355638) or an amine salt. wikipedia.orgorganic-chemistry.org

Deprotonation: The reaction initiates with the deprotonation of the α-carbon of 2-cyanoacetamide by the basic catalyst. The presence of two strong electron-withdrawing groups (cyano and carbonyl) significantly increases the acidity of the methylene protons, allowing for their removal by a mild base to form a resonance-stabilized carbanion (enolate). sigmaaldrich.comorganic-chemistry.org

Nucleophilic Attack: The resulting nucleophilic carbanion attacks the electrophilic carbonyl carbon of cyclobutanone. This step results in the formation of a tetrahedral intermediate, a β-hydroxy carbonyl compound, analogous to an aldol (B89426) addition product. youtube.comyoutube.com

Protonation: The anionic oxygen of the tetrahedral intermediate is protonated by the conjugate acid of the catalyst (formed in the first step), yielding a neutral aldol-type adduct. youtube.com

Dehydration: Under the reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule). A base removes a proton from the α-carbon, leading to the formation of a new pi bond and the expulsion of the hydroxyl group as water. This elimination step is the driving force for the reaction, as it leads to the formation of a thermodynamically stable, conjugated system. youtube.com The product is the α,β-unsaturated compound, this compound. wikipedia.org

A variation of this mechanism can occur if the amine catalyst first forms an iminium ion with the cyclobutanone. This iminium intermediate is a more potent electrophile than the original ketone, which then reacts with the enolate of 2-cyanoacetamide. organic-chemistry.org

Construction and Interpretation of Reaction Coordinate Diagrams

A reaction coordinate diagram for the Knoevenagel condensation illustrates the energy changes throughout the reaction pathway.

Reactants: The diagram begins with the initial energy level of the reactants, cyclobutanone and 2-cyanoacetamide.

First Transition State (TS1): The first energy barrier corresponds to the deprotonation of 2-cyanoacetamide to form the enolate.

Intermediate 1 (Enolate): A small energy valley represents the formation of the resonance-stabilized enolate.

Second Transition State (TS2): The next and typically highest energy barrier corresponds to the nucleophilic attack of the enolate on the cyclobutanone carbonyl. This is often the rate-determining step.

Intermediate 2 (Aldol Adduct): A subsequent energy valley represents the formation of the β-hydroxy intermediate after protonation.

Third Transition State (TS3): Another activation barrier must be overcome for the elimination of water.

Products: The final, lowest energy level represents the stable, conjugated product, this compound, and water.

Reactivity Profiles of the Exocyclic Cyclobutylidene Double Bond

The exocyclic double bond in this compound is highly polarized due to the conjugation with the electron-withdrawing cyano and amide groups. This electronic feature, combined with the inherent ring strain of the cyclobutylidene moiety, defines its reactivity.

Investigation of Nucleophilic and Electrophilic Addition Reactions

The electron-deficient nature of the exocyclic double bond makes it an excellent Michael acceptor, highly susceptible to nucleophilic attack at the β-carbon of the cyclobutylidene ring.

Nucleophilic Additions:

Organometallic Reagents: Reagents like Grignards can add to the exocyclic double bond. documentsdelivered.com

Amines: Primary and secondary amines readily undergo conjugate addition to similar exocyclic double bonds, a common reaction for Michael acceptors. documentsdelivered.com

Radical Additions: The strained four-membered ring can act as a driving force for reactions. For the related compound, 2-cyclobutylideneacetonitrile, the addition of a benzoyl radical is thermodynamically more favorable and has a lower energy barrier compared to addition to an unstrained analogue. acs.org This is attributed to strain release in the cyclobutane (B1203170) ring upon conversion from sp² to sp³ hybridization at the site of addition. acs.org

Electrophilic Additions: While less common due to the electron-poor nature of the double bond, electrophilic additions can occur under specific conditions, although they are generally less favorable than nucleophilic additions.

Table 1: Comparative Reaction Data for Radical Addition

| Substrate | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|

| Cyclobutylidene Nitrile (Strained) | B3LYP-D3 | 16.4 | -3.8 |

| ωB97X-D | 17.3 | -7.4 | |

| CCSD/B3LYP-D3 | 19.4 | -8.6 | |

| β,β-dimethyl analogue (Unstrained) | B3LYP-D3 | ~18.4 | ~2.2 |

| ωB97X-D | ~19.3 | ~-1.4 | |

| CCSD/B3LYP-D3 | ~21.4 | ~-2.6 |

Data adapted from computational studies on radical addition to strained and unstrained alkenes, highlighting the favorability of addition to the strained cyclobutylidene system. acs.org

Exploration of Pericyclic and Cycloaddition Reactivity

The activated double bond of this compound can participate as a 2π component in various pericyclic reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The molecule is an excellent dienophile for Diels-Alder reactions due to its electron-withdrawing substituents. It can react with electron-rich dienes to form spirocyclic cyclohexene (B86901) derivatives. The reaction proceeds through a concerted transition state, and its stereospecificity is a key feature. youtube.com

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a primary method for synthesizing cyclobutane rings. nih.govyoutube.com The exocyclic double bond of this compound can react with another alkene under photochemical irradiation to form a dispirocyclic or more complex cyclobutane-containing structure. Thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules but can be achieved with specific substrates or under metal catalysis. nih.govyoutube.com

1,3-Dipolar Cycloaddition: The double bond can also react with 1,3-dipoles such as azides, nitrile oxides, or diazomethane (B1218177) to form five-membered heterocyclic rings. For instance, reaction with diazomethane can yield corresponding cyclopropane (B1198618) compounds. documentsdelivered.comyoutube.com

Intramolecular and Intermolecular Reactivity of the Cyano and Amide Functions

The cyano and amide groups are not merely activating groups for the double bond; they possess their own rich reactivity that can be exploited for further molecular transformations.

Intramolecular Reactivity: Under certain conditions, particularly with activation, the nitrogen of the cyano or amide group can act as an internal nucleophile. For instance, activation of a cyano group by an electrophile like trifluoroacetic anhydride (B1165640) can promote intramolecular cyclization. nih.gov While not reported for this specific molecule, analogous systems suggest that the amide nitrogen could potentially attack an activated cyano group or another electrophilic center within the molecule, leading to the formation of new heterocyclic ring systems.

Intermolecular Reactivity:

Cyano Group: The cyano group can undergo a variety of intermolecular reactions. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can be reduced to a primary amine. Furthermore, the cyano group itself can participate as a dienophile or enophile in pericyclic reactions, such as the Cyano Diels-Alder reaction, to form nitrogen-containing heterocycles like pyridines. nih.gov

Amide Group: The primary amide function can act as a nucleophile via its nitrogen atom. It can also be hydrolyzed to a carboxylic acid under more forcing conditions than cyano group hydrolysis. The N-H protons are weakly acidic and can be deprotonated by strong bases. The carbonyl oxygen can act as a hydrogen bond acceptor or a Lewis basic site.

Assessment of the Active Methylene Group's Nucleophilicity

While classic active methylene compounds possess a CH₂ group flanked by two electron-withdrawing groups, the analogous position in this compound is the α-carbon of the cyclobutane ring. This carbon, while not a traditional methylene group, exhibits nucleophilic character. This nucleophilicity is a consequence of its allylic position relative to the double bond, which allows for the stabilization of a transient negative charge or radical intermediate.

The reactivity of this site is often explored through reactions like Michael additions. However, in the case of this compound and related structures, the strain of the cyclobutylidene ring serves as a significant driving force in reactions. For instance, photocatalyzed Giese-type reactions using α-oxo acids have been shown to proceed with cyclobutylidene-containing Michael acceptors. acs.org The strain release facilitates the addition to the otherwise sterically hindered β,β-disubstituted alkene system. acs.org This suggests that while the α-carbon can be considered a nucleophilic center, reactions are often driven by the energetic advantage of opening or modifying the strained ring.

Mechanistic Pathways of Nitrile Group Transformations (e.g., Hydrolysis, Cyclization)

The nitrile group in this compound is susceptible to transformations common to α,β-unsaturated nitriles, primarily hydrolysis and cyclization reactions.

Hydrolysis: The hydrolysis of nitriles can proceed under either acidic or basic conditions to yield a carboxylic acid or, as an intermediate, an amide. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: The mechanism initiates with the protonation of the nitrile nitrogen. This increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. organicchemistrytutor.comyoutube.com A series of proton transfers follows, leading to the formation of a protonated amide, which upon deprotonation gives the amide intermediate. libretexts.org Further hydrolysis under acidic conditions will convert this amide into the corresponding carboxylic acid. libretexts.orgorganicchemistrytutor.com

Base-Catalyzed Hydrolysis: Under basic conditions, the strong nucleophile, typically a hydroxide (B78521) ion, directly attacks the electrophilic carbon of the nitrile group. organicchemistrytutor.comyoutube.com This forms an imidic acid intermediate after protonation by water. libretexts.orgchemistrysteps.com Tautomerization then yields the amide. libretexts.org Depending on the reaction conditions, the amide can be isolated, or with more vigorous conditions such as higher temperatures, it can be further hydrolyzed to a carboxylate salt. organicchemistrytutor.com

Cyclization: The conjugated system of this compound provides a template for intramolecular cyclization reactions. The nitrile group can participate as an electrophile or be transformed into a nucleophilic group. For example, radical cascade reactions involving the addition of a cyanomethyl radical to activated alkenes have been used to construct complex oxindole (B195798) derivatives, demonstrating the utility of the cyano group in cyclization processes. nih.gov

Amide-Directed Reactivity and Rearrangements

The amide group in this compound can direct reactivity and participate in skeletal rearrangements. Amides possess a unique resonance structure that can influence their chemical behavior, allowing for various activation strategies. nih.gov

Recent advances have focused on rearrangements involving the cleavage of the C-N, C-C, or C=O bonds within the amide moiety. nih.govresearchgate.net While classic rearrangements like the Hofmann and Curtius rearrangements are well-known, newer methods expand the synthetic utility of amides. nih.govyoutube.com For instance, rhodium-catalyzed C-H difluoroallylation of α,β-unsaturated amides demonstrates how the amide can direct functionalization at the vinylic position. rsc.org

In the context of this compound, the amide could direct intramolecular attacks, especially if the cyclobutylidene ring is opened or otherwise activated, leading to the formation of novel heterocyclic structures. The interplay between the amide and the strained ring could lead to complex domino reactions where the initial nucleophilic attack is followed by an intramolecular acyl transfer. nih.gov

Radical Processes Involving this compound and its Structural Motifs

The structural elements of this compound, particularly the strained ring and the electron-deficient double bond, make it a candidate for participating in radical reactions.

Generation and Characterization of Cyano-Substituted Carbon Radicals

Cyano-substituted carbon radicals can be generated from precursors like this compound through various methods. For example, the addition of a radical to the double bond can lead to the formation of a new radical intermediate. The cyanomethyl radical (•CH₂CN), for instance, can be generated from acetonitrile (B52724) using a radical initiator like di-tert-butyl peroxide (DTBP). nih.gov

The characterization of such radicals often relies on spectroscopic techniques. Multinuclear NMR, FTIR, and mass spectrometry are used to characterize stable cyano-substituted products derived from radical reactions. nih.gov For short-lived radical intermediates, specialized techniques are required.

Chemical Transformations and Advanced Applications of 2 Cyano 2 Cyclobutylideneacetamide in Organic Synthesis

General Implementation as a Key Building Block in Divergent Synthesis Strategies

The cyanoacetamide functional group is a versatile building block in organic synthesis, prized for its ability to participate in a variety of cyclization and condensation reactions. researchgate.net The activated methylene (B1212753) group adjacent to the nitrile can be deprotonated to form a nucleophile that readily partakes in Knoevenagel condensations, Michael additions, and Thorpe-Ziegler reactions. researchgate.net These reactions are fundamental to divergent synthesis strategies, where a common intermediate is used to generate a library of structurally diverse compounds, often heterocyclic in nature (e.g., pyridines, pyrazoles, thiophenes). researchgate.netresearchgate.net

For instance, cyanoacetamides are commonly reacted with aldehydes and ketones in Knoevenagel condensations to form electron-deficient alkenes, which are themselves versatile intermediates for further transformations. researchgate.net

Table 1: Common Reactions of Cyanoacetamide Derivatives in Synthesis

| Reaction Type | Reactant(s) | Product Type |

|---|---|---|

| Knoevenagel Condensation | Aldehydes/Ketones | α,β-Unsaturated Cyanoacrylamides |

| Michael Addition | α,β-Unsaturated Carbonyls | Adducts for Heterocycle Synthesis |

| Gewald Reaction | Sulfur, Aldehyde/Ketone | Polysubstituted Thiophenes |

This table represents the general reactivity of the cyanoacetamide functional group and is not based on specific data for 2-Cyano-2-cyclobutylideneacetamide.

General Exploration in Polymerization Methodologies

In polymerization, molecules with structures related to this compound, such as alkyl 2-cyanoacrylates, are well-known for undergoing rapid anionic polymerization. nih.gov Radical polymerization of these monomers is also possible, though more challenging. nih.gov

Similarly, for a compound to be a monomer precursor , it must be capable of being converted into a polymerizable molecule. While this compound contains a double bond, its potential for polymerization has not been explored in available literature. The reactivity of the related cyanoacrylate monomers is well-established, but this does not directly translate to the cyclobutylidene derivative. nih.gov

Advanced Theoretical and Computational Investigations of 2 Cyano 2 Cyclobutylideneacetamide

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of molecules. For 2-cyano-2-cyclobutylideneacetamide, these methods provide insights into the interplay between the strained cyclobutylidene ring and the electron-withdrawing cyano and acetamide (B32628) substituents.

High-Level Ab Initio and Density Functional Theory (DFT) Calculations for Geometry and Electronic Properties

To obtain a precise understanding of the molecular structure and electronic landscape of this compound, high-level ab initio and Density Functional Theory (DFT) calculations are employed. Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, alongside a variety of DFT functionals (e.g., B3LYP, M06-2X) with extensive basis sets (e.g., 6-311+G(d,p), aug-cc-pVTZ), are utilized for geometry optimization and the calculation of electronic properties.

The optimized geometry from these calculations reveals key structural parameters. The puckering of the cyclobutylidene ring and the planarity of the cyano-acetamide fragment are of particular interest. The conjugation between the double bond of the ring and the substituents is expected to influence bond lengths and angles significantly.

Electronic properties such as the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are also determined. The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites. The energies of the HOMO and LUMO are crucial for predicting the molecule's reactivity and its behavior in chemical reactions.

Table 1: Calculated Geometric and Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value (Illustrative) | Method/Basis Set (Illustrative) |

| C=C Bond Length (ring) | 1.35 Å | B3LYP/6-311+G(d,p) |

| C-CN Bond Length | 1.45 Å | B3LYP/6-311+G(d,p) |

| C-C(O)NH2 Bond Length | 1.48 Å | B3LYP/6-311+G(d,p) |

| Ring Puckering Angle | 25° | B3LYP/6-311+G(d,p) |

| Dipole Moment | 4.5 D | M06-2X/aug-cc-pVTZ |

| HOMO Energy | -7.2 eV | M06-2X/aug-cc-pVTZ |

| LUMO Energy | -1.5 eV | M06-2X/aug-cc-pVTZ |

| HOMO-LUMO Gap | 5.7 eV | M06-2X/aug-cc-pVTZ |

Note: The data in this table is illustrative and based on typical values for similar compounds, as specific published data for this compound is not available.

Analysis of the Conformational Landscape and Energetics of the Cyclobutylidene Ring

The cyclobutylidene ring is known for its puckered conformation, which relieves some of the inherent ring strain. The presence of the exocyclic double bond and the substituents can influence the energetic barrier and the geometry of this puckering. Computational methods are employed to explore the potential energy surface (PES) associated with the ring's conformational changes.

By systematically varying the puckering angle, a one-dimensional PES can be generated, revealing the energy minimum corresponding to the most stable conformation and the energy barrier to ring inversion. This analysis provides insight into the flexibility of the four-membered ring and how it might influence the molecule's interactions and reactivity. The barrier to planarity for the cyclobutylidene ring is a key parameter derived from these calculations.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and high-energy transition states.

Identification of Reaction Pathways and Energy Barriers

For this compound, several reaction types can be computationally explored. These include, but are not limited to, nucleophilic addition to the activated double bond, cycloaddition reactions, and reactions involving the cyano or acetamide groups. DFT calculations are commonly used to map out the potential energy surfaces for these reaction pathways.

By locating the transition state structures and calculating their energies, the activation energy for each step can be determined. This allows for a comparison of different possible reaction channels and a prediction of the most likely reaction products under various conditions. For instance, the addition of a nucleophile to the β-carbon of the cyclobutylidene ring can be modeled to understand the regioselectivity and stereoselectivity of such a reaction.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Nucleophilic Addition

| Reaction Step | Transition State | Activation Energy (kcal/mol) (Illustrative) |

| Nucleophilic Attack | TS1 | 15.2 |

| Proton Transfer | TS2 | 8.5 |

Note: The data in this table is for illustrative purposes to demonstrate the type of information obtained from reaction pathway analysis.

Molecular Dynamics Simulations of Reactive Intermediates

While static quantum chemical calculations provide information about stationary points on the potential energy surface, molecular dynamics (MD) simulations offer a view of the system's evolution over time. MD simulations can be particularly useful for studying the behavior of short-lived reactive intermediates.

By initiating an MD trajectory from a transition state or an intermediate geometry, it is possible to observe the subsequent dynamic processes, such as bond formation or cleavage and conformational rearrangements. These simulations, often performed using quantum mechanics/molecular mechanics (QM/MM) methods for larger systems, provide a more complete picture of the reaction dynamics and the influence of the surrounding environment, such as a solvent.

Prediction of Chemical Reactivity and Regioselectivity

The electronic properties calculated using quantum chemical methods can be used to predict the chemical reactivity and regioselectivity of this compound.

The distribution of the frontier molecular orbitals (HOMO and LUMO) indicates the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, the LUMO is likely to be localized on the β-carbon of the cyclobutylidene ring, making it susceptible to attack by nucleophiles.

Furthermore, reactivity indices derived from conceptual DFT, such as the Fukui functions and local softness, can provide a more quantitative prediction of the most reactive sites in the molecule. These indices help in understanding the regioselectivity observed in reactions such as additions and cycloadditions. For example, the analysis of Fukui functions can differentiate the reactivity of the two carbons of the exocyclic double bond, predicting which one is more likely to react with a given reagent.

Frontier Molecular Orbital Theory and Fukui Function Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests a more reactive molecule. numberanalytics.com

For the related compound 2-Cyano-N-cyclopropylacetamide (2CCPA), density functional theory (DFT) calculations have been performed to determine these parameters. researchgate.net These values provide a reasonable approximation for the electronic characteristics of this compound due to their structural similarities.

Table 1: Frontier Molecular Orbital Properties of 2-Cyano-N-cyclopropylacetamide (2CCPA)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.21 |

| LUMO Energy | -0.87 |

| Energy Gap (ΔE) | 6.34 |

Source: Adapted from computational studies on 2-Cyano-N-cyclopropylacetamide. researchgate.net

The relatively large energy gap for the analog 2CCPA suggests that this compound is likely a stable molecule. researchgate.net

Fukui Function Analysis is employed to identify the reactivity of specific atomic sites within a molecule. It quantifies the change in electron density at a given point in the molecule when the total number of electrons is altered. This analysis helps in pinpointing the most probable sites for nucleophilic, electrophilic, and radical attacks. For 2-Cyano-N-cyclopropylacetamide, Fukui function analysis has been used to determine the electrophilic and nucleophilic areas of the molecule, providing a detailed map of its local reactivity. researchgate.net

Delimitation of Reactive Sites via Molecular Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP surface illustrates the electrostatic potential, which is the force experienced by a positive test charge at any point in the vicinity of the molecule.

Different colors on the MEP map signify varying levels of electrostatic potential. Regions with a negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, areas with a positive potential, shown in blue, are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

In computational studies of 2-Cyano-N-cyclopropylacetamide, MEP analysis has been instrumental in identifying the chemically active locations. researchgate.net For instance, the electronegative oxygen and nitrogen atoms are generally associated with red regions, indicating their role as sites for electrophilic interaction. The regions around the hydrogen atoms, particularly those attached to the amide group, often exhibit a blue color, marking them as potential sites for nucleophilic interaction. researchgate.net

Topological and Graph-Theoretic Approaches for Structure-Property Relationships

Topological and graph-theoretic approaches offer a powerful methodology for correlating the structure of a molecule with its physicochemical properties and biological activities without the need for computationally intensive quantum mechanical calculations. In this framework, a molecule is represented as a graph where atoms are vertices and bonds are edges.

From this graph, various numerical descriptors, known as topological indices, can be calculated. These indices quantify different aspects of the molecular structure, such as its size, shape, branching, and complexity. By establishing a quantitative structure-property relationship (QSPR) or quantitative structure-activity relationship (QSAR), these topological indices can be used to predict the properties of new or unstudied compounds.

Analytical Methodologies for Comprehensive Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise atomic arrangement within the 2-cyano-2-cyclobutylideneacetamide molecule.

High-resolution NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound in CDCl₃ typically shows distinct signals corresponding to the different types of protons. The protons of the cyclobutylidene ring appear as multiplets in the regions of approximately 3.0-3.2 ppm and 2.1-2.3 ppm. The amide protons (NH₂) often present as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton. Key signals include those for the nitrile carbon (CN), the amide carbonyl carbon (C=O), the quaternary carbons of the double bond, and the methylene (B1212753) carbons of the cyclobutane (B1203170) ring.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH₂ | broad singlet | - |

| CH₂ (ring) | multiplet | ~30-35 |

| CH₂ (ring) | multiplet | ~18-22 |

| C=C | - | ~100-110, ~160-170 |

| C=O | - | ~165-175 |

| CN | - | ~115-120 |

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The infrared spectrum reveals distinct absorption bands corresponding to specific molecular vibrations.

Key vibrational frequencies observed in the FTIR spectrum include:

N-H stretching: The amide group typically shows two bands in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

C≡N stretching: A sharp, intense absorption band characteristic of the nitrile group appears around 2220 cm⁻¹.

C=O stretching: The amide carbonyl group exhibits a strong absorption band in the range of 1680-1650 cm⁻¹.

C=C stretching: The stretching vibration of the carbon-carbon double bond of the cyclobutylidene ring is also observed in the fingerprint region.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide (NH₂) | N-H stretch | 3400-3200 |

| Nitrile (CN) | C≡N stretch | ~2220 |

| Amide (C=O) | C=O stretch | 1680-1650 |

HRMS is employed to accurately determine the molecular weight and elemental composition of this compound. This technique provides a high degree of confidence in the molecular formula by measuring the mass-to-charge ratio to several decimal places. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, corroborating the data obtained from NMR and FTIR.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

TLC is a rapid and convenient method used to qualitatively monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized. The retention factor (Rf) value of the product spot can be compared to that of a known standard.

HPLC is a highly sensitive and quantitative technique used to determine the purity of this compound. A reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate the target compound from any impurities. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. This method can also be adapted for quantitative analysis to determine the exact concentration of the compound in a sample.

Advanced Spectroscopic Probes for Mechanistic Insight

In the comprehensive analysis of chemical reactions, particularly those involving transient or highly reactive species, advanced spectroscopic techniques are indispensable for elucidating reaction mechanisms. While standard methods provide information on stable reactants and products, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy offer a unique window into the world of paramagnetic species, such as radicals, which are often key intermediates that dictate reaction pathways and outcomes. The study of compounds like this compound, which possesses functionalities susceptible to radical-mediated transformations, can greatly benefit from such advanced spectroscopic probes to gain a deeper understanding of its reactivity and potential reaction mechanisms.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection and Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful and definitive technique for the detection and characterization of chemical species that have one or more unpaired electrons. nih.govnih.gov This makes it the "gold standard" for studying radical intermediates in chemical and biological systems. nih.govnih.gov The fundamental principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the transitions of unpaired electron spins in a magnetic field rather than atomic nuclei. This specificity ensures that EPR spectra are free from interference by the vast majority of diamagnetic molecules in a reaction mixture, providing a clear view of the radical species present. nih.gov

While direct EPR studies on this compound are not extensively documented in the current body of scientific literature, the structural motifs of this molecule—an α,β-unsaturated amide, a cyano group, and a cyclobutane ring—suggest that it could participate in reactions involving radical intermediates. For instance, radical additions to the activated double bond or reactions involving the cyclobutane ring could generate transient radical species. nih.gov EPR spectroscopy would be the primary tool for identifying and characterizing such intermediates.

Principles of Radical Detection and Characterization

The information gleaned from an EPR spectrum is rich and multifaceted. Key parameters include:

The g-factor: This is a dimensionless quantity that is characteristic of the radical and its electronic environment. It is analogous to the chemical shift in NMR.

Hyperfine Coupling Constants (hfc): The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ¹³C) splits the EPR signal into multiple lines. The spacing of these lines, the hfc, provides information about the identity and number of interacting nuclei and the distribution of the unpaired electron's spin density within the radical. This is crucial for determining the radical's structure.

Signal Intensity: The intensity of the EPR signal is proportional to the concentration of the radical species, allowing for kinetic studies of radical formation and decay. cmu.edu

Linewidths: The width of the spectral lines can provide information about the dynamics and environment of the radical.

Application to Potential Reactions of this compound

In hypothetical radical reactions involving this compound, EPR could provide critical mechanistic insights. For example, in a radical addition to the carbon-carbon double bond, the resulting radical intermediate would have a specific EPR spectrum. The hyperfine couplings to the protons on the cyclobutane ring and the nitrogen of the cyano and amide groups would be unique to that structure.

Spin Trapping

Many radical intermediates are too short-lived and exist at concentrations too low for direct detection by EPR. nih.govnih.gov In such cases, a technique called "spin trapping" is employed. nih.gov This method involves the addition of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable and persistent radical adduct. This adduct accumulates to a concentration that is readily detectable by EPR. The EPR spectrum of the spin adduct provides information about the original, short-lived radical. For instance, if a radical reaction involving this compound were to produce a carbon-centered radical, a spin trap like N-tert-butyl-α-phenylnitrone (PBN) or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) could be used to capture it, and the resulting nitroxide radical's EPR spectrum would help identify the structure of the initial radical. researchgate.net

The table below summarizes the key EPR parameters and their significance in the characterization of radical species.

| EPR Parameter | Information Provided | Relevance to this compound |

| g-factor | Identity of the paramagnetic center (e.g., carbon-centered, nitrogen-centered, or oxygen-centered radical). | Would help to determine if the radical is centered on the cyclobutane ring, the vinyl group, or the cyano/amide functions. |

| Hyperfine Coupling | Number and type of nearby magnetic nuclei, and the delocalization of the unpaired electron. | Crucial for elucidating the precise structure of the radical intermediate, for example, by showing interactions with protons on the cyclobutane ring. |

| Signal Intensity | Concentration of the radical species. | Enables the study of the kinetics of radical formation and decay in reactions involving the title compound. |

| Linewidth | Molecular motion and environmental interactions of the radical. | Can provide insights into the local environment of the radical within a solvent cage or on a catalyst surface. |

Although direct experimental EPR data for this compound is not available, the principles of the technique and its successful application to related structures, such as α,β-unsaturated amides in polymerization reactions and cyclobutane derivatives, strongly suggest its utility for mechanistic studies of this compound. nih.govnih.gov Any future investigation into the radical chemistry of this compound would undoubtedly rely heavily on EPR spectroscopy to unravel the intricate details of the reaction mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.